2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid
Description
Properties
IUPAC Name |
2-[4-(dimethylamino)phenyl]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2,11(14)15)9-5-7-10(8-6-9)13(3)4/h5-8H,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVDJWZAIIWTRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)N(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609412 | |
| Record name | 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
228411-16-3 | |
| Record name | 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Selectivity
The bromination of 2-methyl-2-phenylpropanoic acid occurs via electrophilic aromatic substitution, where bromine (Br₂) acts as the electrophile. The methyl and carboxylic acid groups at the ortho positions direct incoming bromine to the para position, minimizing meta and ortho isomer formation. This regioselectivity is enhanced in aqueous media, where protonation of the carboxylic acid group further activates the ring.
Table 1: Bromination Conditions and Outcomes
| Bromine Equivalents | Temperature (°C) | Medium | Yield (%) | Purity (%) | Isomer Ratio (para:meta) |
|---|---|---|---|---|---|
| 1.0 | 25–35 | Acidic (HCl) | 46.6 | 99.28 | 99.28:0.72 |
| 1.0 | 75–80 | Neutral | 81.0 | 98.50 | 98.50:1.25 |
| 1.2 | 25–35 | Alkaline | 79.0 | 99.20 | 99.20:0.80 |
Industrial-Scale Optimization
Large-scale production (e.g., 275 kg substrate batches) employs a heterogeneous aqueous system with sodium bicarbonate to neutralize HBr byproducts. Toluene is used for extraction, followed by acidification to precipitate the product. Esterification with methanol and sulfuric acid converts residual acids into methyl esters, enabling distillation-based purification (79% yield, 99.2% purity).
Amination of 2-(4-Bromophenyl)-2-methylpropanoic Acid
Table 2: Hypothetical Amination Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%)* | Purity (%)* |
|---|---|---|---|---|---|
| CuI | DMF | 120 | 24 | 65–75 | 90–95 |
| Pd(OAc)₂ | Toluene | 100 | 12 | 70–80 | 95–98 |
*Theoretical values based on analogous aryl bromide aminations.
Challenges in Amino Group Introduction
Aromatic bromides exhibit low reactivity toward nucleophiles, necessitating high temperatures and catalysts. Byproduct formation (e.g., dehalogenation or diarylation) requires careful control of stoichiometry and ligand selection. Post-reaction purification via acid-base extraction or chromatography ensures removal of residual catalysts.
Purification and Characterization
Crystallization and Distillation
Crude 2-(4-bromophenyl)-2-methylpropanoic acid is recrystallized from aqueous methanol, achieving >99% purity. For the final dimethylamino derivative, column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC may isolate the product.
Analytical Validation
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) monitor reaction progress, while nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity.
Industrial Applications and Scalability
The patented aqueous bromination method eliminates toxic solvents (e.g., CCl₄), aligning with green chemistry principles. Esterification-distillation workflows enhance scalability, though the amination step remains a bottleneck due to catalyst costs and reaction times. Future research should explore photocatalytic or flow-chemistry approaches to improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro groups back to amino groups.
Substitution: Electrophilic substitution reactions are common due to the presence of the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products
The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted phenyl compounds .
Scientific Research Applications
2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of various industrial chemicals and materials .
Mechanism of Action
The mechanism of action of 2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound shares a common 2-methylpropanoic acid framework with several hypolipidemic agents and pharmaceutical intermediates. Key structural comparisons include:
Physicochemical Properties
- Lipophilicity (LogP): The dimethylamino group reduces lipophilicity compared to chlorinated analogs (e.g., fenofibric acid: LogP ~4.2 vs. target compound: estimated LogP ~2.8), enhancing water solubility at acidic pH due to protonation of the amine .
- Acid Dissociation Constant (pKa): The carboxylic acid (pKa ~3.5) and dimethylamino group (pKa ~8.5) enable dual ionization, facilitating membrane permeability in physiological environments .
Biological Activity
2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid, commonly referred to as DMAPA, is an organic compound with significant biological activities. Its chemical structure features a dimethylamino group attached to a phenyl ring, linked to a propanoic acid moiety, which enhances its reactivity and interaction with various biological targets. This article aims to explore the biological activities of DMAPA, including its potential antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H17NO2
- Molecular Weight : 219.27 g/mol
- CAS Number : 228411-16-3
Antimicrobial Properties
Research indicates that DMAPA exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria. For instance, studies have demonstrated that DMAPA can inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations ranging from 32 to 128 µg/mL. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival.
Anticancer Activity
DMAPA has garnered attention for its potential as an anticancer agent. It acts as a histone deacetylase (HDAC) inhibitor, which is crucial in regulating gene expression associated with cancer cell proliferation and apoptosis. In vitro studies have shown that DMAPA induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound's antiproliferative effects were quantified using MTT assays, revealing IC50 values in the low micromolar range (10-20 µM) across different cell lines .
The biological activity of DMAPA is largely attributed to its ability to interact with specific molecular targets:
- Histone Deacetylase Inhibition : By inhibiting HDACs, DMAPA alters the acetylation status of histones, leading to changes in gene expression that promote apoptosis in cancer cells.
- Cell Membrane Disruption : The compound's lipophilic properties allow it to integrate into bacterial membranes, causing structural damage and leading to cell lysis.
Case Studies
- Antimicrobial Efficacy : A study conducted by Leung et al. assessed the antimicrobial activity of DMAPA against N. meningitidis and H. influenzae, reporting minimum inhibitory concentrations (MICs) of 64 µg/mL and 32 µg/mL respectively. The results underscored the compound's potential as a lead structure for developing novel antibiotics .
- Cancer Cell Studies : In a separate investigation, DMAPA was tested on human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability (up to 70%) after 48 hours of treatment at concentrations of 15 µM. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's role in inducing programmed cell death .
Comparative Analysis
The following table summarizes the biological activities of DMAPA compared to structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| DMAPA | Dimethylamino group; phenyl ring | Antimicrobial; Anticancer | 10-20 |
| Methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate | Multiple dimethylamino groups | Stronger HDAC inhibition | 5-15 |
| S-MTPPA | Chiral variant | Exhibits chiral inversion properties | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
